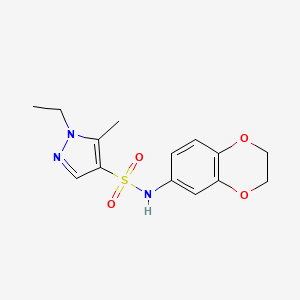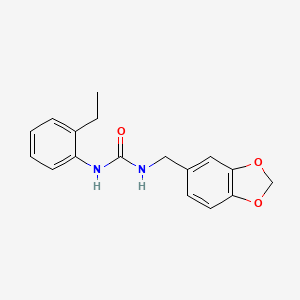
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that has been developed to target the activity of histone demethylases. This compound has been shown to have potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of JMJD3, which is a histone demethylase. JMJD3 is involved in the regulation of gene expression by removing methyl groups from histones. Inhibition of JMJD3 results in the accumulation of methylated histones, which leads to changes in gene expression. This mechanism of action has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit cell proliferation and induce cell death. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which has potential therapeutic applications in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its specificity for JMJD3. This allows researchers to study the effects of inhibiting JMJD3 without affecting other histone demethylases. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is its potential toxicity. Careful dose optimization is required to minimize toxicity and ensure that the observed effects are specific to JMJD3 inhibition.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Additionally, the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in various diseases, including cancer, inflammation, and neurodegenerative diseases, needs to be further explored. Finally, the in vivo efficacy and toxicity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide needs to be studied in animal models to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves a series of chemical reactions. The starting material is 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-amine to form the desired product. The sulfonamide group is introduced by reacting the product with sulfonamide under appropriate conditions. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various areas of research. One of the key areas of research is cancer. This compound has been shown to inhibit the activity of the histone demethylase JMJD3, which is involved in the regulation of gene expression. Inhibition of JMJD3 has been shown to have anti-tumor effects in various cancer cell lines. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(9-15-17)22(18,19)16-11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8-9,16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXTWIUZHXCMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)

![2-(2-furyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5294133.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)
![ethyl [{5-[2-amino-3-cyano-6-(1H-pyrrol-3-yl)pyridin-4-yl]pyrimidin-2-yl}(methyl)amino]acetate](/img/structure/B5294157.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5294164.png)